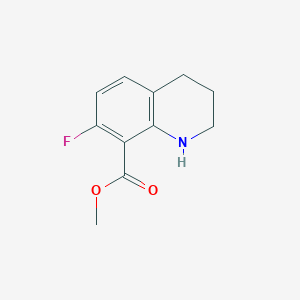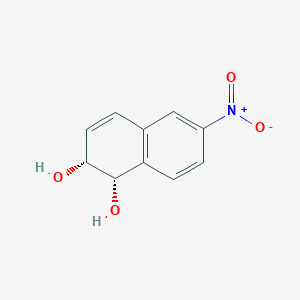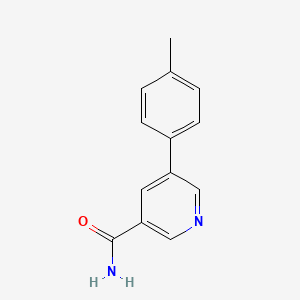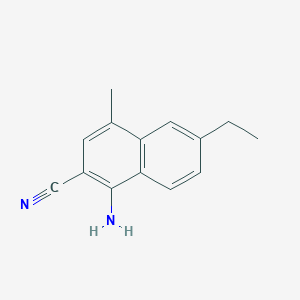
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a tetrahydronaphthalene core with two ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 3-isopropylnaphthalene in the presence of a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Sulfuric acid (H₂SO₄) and other strong acids can facilitate electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthalene ring .
Applications De Recherche Scientifique
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the substituents and the overall structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrocarbon with a similar tetrahydronaphthalene core but lacking the isopropyl and ketone groups.
5,6,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with multiple methyl groups instead of an isopropyl group.
Uniqueness
3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group and the ketone functionalities make it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C13H16O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h7-8H,3-6H2,1-2H3 |
Clé InChI |
FABCBYOTPUPRLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(CCCC2)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)












